molecular formula C11H13N3 B15087991 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine

2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B15087991
M. Wt: 187.24 g/mol
InChI Key: ZUTBNCYKRWAETQ-UHFFFAOYSA-N
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Description

Product Overview 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine is an organic compound with the molecular formula C 11 H 13 N 3 and is registered in PubChem under the identifier CID 16781803 . This supplier provides the compound in high purity to support advanced chemical and pharmaceutical research. Research Context and Potential Applications While specific biological data for this compound is not widely published, its core structure places it within the pyrazole chemical class. Pyrazole derivatives are a focal point in agricultural and medicinal chemistry due to their high biological activity and low toxicity . Researchers are particularly interested in these structures for developing new agrochemicals, such as pesticides and herbicides, where modifying substituents on the pyrazole ring can lead to compounds with novel activities . The 3-imine subgroup and the (3-methylphenyl)methyl side chain in this specific molecule present opportunities for exploring structure-activity relationships in various screening assays. Handling and Compliance This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound in a controlled laboratory environment, adhering to all applicable safety guidelines.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14/h2-7H,8,12H2,1H3

InChI Key

ZUTBNCYKRWAETQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole compounds.

Scientific Research Applications

2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

  • Core Heterocycle: The 2,3-dihydro-1H-pyrazol-3-imine core distinguishes it from fully aromatic pyrazoles (e.g., 5-amino-3-hydroxy-1H-pyrazole derivatives in ) and pyrazolo[3,4-d]pyrimidine hybrids ().
  • Substituent Effects: The 3-methylbenzyl group contrasts with substituents in related compounds. For example: : Compounds 7a and 7b feature thiophene and cyano/ester groups, which enhance π-π stacking and dipole interactions. : The phenyl-pyrazolo-pyrimidine hybrid includes a fused thieno-pyrimidine system, increasing planarity and rigidity.

Functional and Application-Based Comparisons

Crystallographic and Computational Analysis

  • Structural Validation : Tools like SHELXL () and ORTEP-3 () are critical for determining bond lengths, angles, and hydrogen-bonding patterns. For example:
    • Hydrogen-bonding motifs in similar compounds () often involve N–H···N or N–H···O interactions, which stabilize crystal packing.
    • The Cambridge Structural Database (CSD; ) provides benchmark data for comparing torsion angles and conformations of the benzyl substituent.

Key Research Findings and Data Tables

Physicochemical Properties (Inferred)

Property Target Compound 7a () Pyrazolo-pyrimidine ()
Molecular Weight ~215 g/mol ~290 g/mol ~350 g/mol
Solubility Moderate (lipophilic substituent) Low (polar cyano group) Low (planar fused rings)
Hydrogen Bond Donors 1 (imine NH) 2 (NH₂, OH) 1 (pyrimidine NH)

Reaction Conditions

  • Temperature : Pyrazole syntheses typically occur at 70–100°C (), suggesting similar thermal requirements for the target compound.
  • Catalysts : Triethylamine () or acetic acid () may optimize yields by modulating pH or stabilizing intermediates.

Biological Activity

The compound 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This compound features a pyrazole ring with a methylphenyl substituent, which may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, various derivatives were tested against pathogenic bacteria and fungi, with some showing minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for selected compounds . The following table summarizes the antimicrobial activity of related pyrazole compounds, which may provide insights into the potential efficacy of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine:

CompoundMIC (μg/mL)Activity Type
Compound 4a0.25Bactericidal against S. aureus
Compound 5a0.30Bactericidal against E. coli
Compound 7b0.22Fungicidal against C. albicans

The mechanism by which pyrazole derivatives exert their antimicrobial effects often involves disrupting cell membrane integrity and inhibiting biofilm formation. For example, studies have shown that certain derivatives can significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may also share similar mechanisms.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications to the pyrazole ring and substituents can enhance antimicrobial potency. For instance, the presence of electron-donating groups on the aromatic ring has been associated with increased activity against various pathogens .

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives:

  • In Vitro Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties against a range of pathogens. The results indicated that specific structural features significantly influenced their effectiveness .
  • Synthesis and Characterization : Another research focused on synthesizing novel pyrazole compounds and assessing their biological activities through various spectroscopic techniques (IR, NMR) to confirm their structures and purities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine?

  • Answer : The compound can be synthesized via condensation reactions using hydrazine derivatives and substituted propenones. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under acidic conditions to form the pyrazole-imine core. Optimization of solvent (e.g., ethanol or THF), temperature (50–80°C), and stoichiometry is critical to avoid side products like uncyclized intermediates. Post-synthetic purification via column chromatography or recrystallization is recommended .

Q. How should researchers characterize the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement, employing high-resolution data (resolution < 1.0 Å) to resolve hydrogen atom positions. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Application of the SHELXLE interface for error correction and hydrogen bonding network analysis .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

  • Answer : Combine spectral methods:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and imine tautomerism.
  • HPLC-MS : For purity assessment and detection of trace impurities (e.g., unreacted hydrazine or ketone precursors).
  • FT-IR : To verify the presence of C=N (imine) stretches (~1600 cm1^{-1}) and absence of carbonyl peaks from precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

  • Answer : Discrepancies often arise from tautomerism or dynamic effects. Strategies include:

  • DFT Calculations : Use Gaussian or ORCA to model tautomeric equilibria and compare predicted NMR shifts with experimental data.
  • Variable-Temperature NMR : Probe temperature-dependent chemical shift changes to identify dominant tautomers.
  • Complementary Techniques : Pair SC-XRD (static structure) with solution-state data to reconcile solid-state vs. solution behavior .

Q. What hydrogen bonding patterns are critical for stabilizing the crystal lattice, and how do they affect physicochemical properties?

  • Answer : Graph set analysis (as per Etter’s rules) reveals motifs like R22(8)\mathbf{R_2^2(8)} chains involving N–H···N interactions. These patterns influence solubility, melting point, and stability. For example, strong intermolecular H-bonds may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

Q. How to optimize reaction conditions for derivatives with enhanced bioactivity?

  • Answer : Use a Design of Experiments (DoE) approach:

  • Variables : Catalyst loading (e.g., CuSO4_4/ascorbate for click chemistry), solvent polarity, and substituent electronics.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing side products (e.g., diastereomers in cycloadditions).
  • Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate structure-activity relationships .

Q. What computational tools predict intermolecular interactions for co-crystal design?

  • Answer : Leverage molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate host-guest interactions. Focus on:

  • Electrostatic Complementarity : Align partial charges of the pyrazole-imine core with co-formers (e.g., carboxylic acids).
  • Solvent Accessibility : Use PLATON’s void analysis to identify potential solvent channels in predicted co-crystals .

Q. How to address low yields in multi-step syntheses of functionalized derivatives?

  • Answer : Common bottlenecks include:

  • Intermediate Instability : Protect reactive groups (e.g., imine protection via Boc groups) during functionalization.
  • Byproduct Formation : Introduce scavengers (e.g., polymer-bound reagents) or optimize workup protocols (e.g., pH-controlled extractions) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate SC-XRD data with spectroscopic results. For example, discrepancies in imine bond lengths (X-ray) vs. NMR tautomer ratios may indicate dynamic crystallographic disorder .
  • Advanced Characterization : Pair synchrotron XRD with neutron diffraction to resolve hydrogen atom positions in cases of severe disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.